molecular formula C13H20Cl2N2O B13424534 Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- CAS No. 38339-21-8

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-

Cat. No.: B13424534
CAS No.: 38339-21-8
M. Wt: 291.21 g/mol
InChI Key: QVBOTMGSBYXVJQ-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, two chlorine atoms, and a benzenemethanol moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- typically involves the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is unique due to the presence of both amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-, also known as Clenpenterol Hydrochloride (CAS Number: 37158-47-7), is a compound with notable biological activity primarily in the context of respiratory treatments. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21Cl3N2O
  • Molar Mass : 327.67764 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 187-189°C (dec.)
  • Solubility : Slightly soluble in DMSO and methanol

Clenpenterol acts primarily as a beta-2 adrenergic agonist , which stimulates beta-2 adrenergic receptors in the bronchial tissues. This action leads to bronchodilation, making it beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural similarity to other beta agonists allows it to exhibit similar pharmacological effects but with potentially distinct efficacy and safety profiles.

Biological Activity and Pharmacodynamics

  • Bronchodilation : Clenpenterol is effective in relaxing bronchial smooth muscles, thereby facilitating easier airflow in patients with obstructive airway diseases.
  • Anti-inflammatory Effects : Some studies suggest that Clenpenterol may possess anti-inflammatory properties that can further aid in the management of respiratory conditions by reducing airway inflammation.
  • Stimulation of Lipolysis : As a beta agonist, it may also promote lipolysis, which has implications for weight management and metabolic disorders.

Case Studies

  • Clinical Efficacy : A study involving patients with asthma demonstrated that Clenpenterol significantly improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) compared to placebo treatments.
  • Safety Profile : Adverse effects reported include tremors, palpitations, and headaches; however, these are generally mild and transient.

Comparative Studies

CompoundMechanism of ActionPrimary UseSide Effects
ClenpenterolBeta-2 agonistAsthma treatmentTremors, palpitations
SalbutamolBeta-2 agonistAsthma treatmentTachycardia, headache
FormoterolLong-acting beta agonistCOPD managementMuscle cramps

Toxicological Data

Despite its therapeutic benefits, Clenpenterol has been classified as an irritant under certain conditions. Safety data sheets indicate that exposure can lead to irritation of the eyes and respiratory system. Proper handling and usage guidelines should be followed to mitigate these risks.

Properties

CAS No.

38339-21-8

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol

InChI

InChI=1S/C13H20Cl2N2O/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8/h5-6,11,17-18H,4,7,16H2,1-3H3

InChI Key

QVBOTMGSBYXVJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

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